5,8-Dibromoisoquinoline (CAS: 81045-39-8) is a highly rigid, electron-deficient N-heterocyclic building block characterized by two reactive bromine handles at the 5 and 8 positions. With a molecular weight of 286.95 g/mol, this off-white to pale yellow powder is procured primarily as a bifunctional precursor for advanced organic synthesis. Its precise halogenation pattern enables both symmetric dual cross-coupling (such as Suzuki, Stille, and Ullmann reactions) and highly controlled asymmetric functionalization via regioselective mono-lithiation. Buyers prioritize this specific compound to construct linearly extended pi-conjugated systems, Donor-Acceptor-Donor (D-A-D) optoelectronic materials, and complex pharmaceutical intermediates where the exact isoquinoline electronic structure and dual reactivity are strictly required [1].
Generic substitution of 5,8-dibromoisoquinoline with its monobrominated analog, 5-bromoisoquinoline, fails in the synthesis of symmetric Donor-Acceptor-Donor (D-A-D) materials because the monobrominated baseline lacks the secondary halogen handle required for dual cross-coupling. Attempting to use the closely related isomer 5,8-dibromoquinoline is equally problematic for advanced material design; the altered position of the heteroaromatic nitrogen shifts the molecule's dipole moment and Lowest Unoccupied Molecular Orbital (LUMO). In optoelectronic applications, this nitrogen shift severely disrupts the required intramolecular charge transfer (ICT) dynamics, and in coordination chemistry, it alters the binding angle and steric environment for transition metal complexes, rendering the quinoline isomer functionally incompatible for isoquinoline-specific target architectures [1].
5,8-Dibromoisoquinoline allows for highly controlled asymmetric functionalization, a critical requirement for complex pharmaceutical intermediates. When subjected to n-butyllithium at -78 °C in tetrahydrofuran followed by a dimethylformamide quench, it yields separable 8-bromo-5-isoquinolinecarboxaldehyde and 5-bromo-8-isoquinolinecarboxaldehyde. Monobrominated baselines like 5-bromoisoquinoline cannot provide this bifunctional utility, as formylation consumes their only reactive site, leaving no halogen handle for subsequent cross-coupling [1].
| Evidence Dimension | Bifunctional intermediate generation |
| Target Compound Data | Yields dual-functional bromo-aldehyde intermediates |
| Comparator Or Baseline | 5-Bromoisoquinoline (yields mono-functional aldehyde, 0% retained halogen handle) |
| Quantified Difference | 100% retention of an orthogonal cross-coupling handle post-formylation |
| Conditions | n-BuLi in THF at -78 °C, DMF quench |
Enables procurement of a single symmetric starting material to execute stepwise, asymmetric synthesis in medicinal chemistry pipelines.
In the synthesis of OLED host materials, 5,8-dibromoisoquinoline serves as an optimal electron-deficient core. When symmetrically coupled with carbazole donors via Ullmann or Suzuki reactions to form DCIQ or DCDPIQ, the isoquinoline core induces strong intramolecular charge transfer (ICT), pushing absorbance beyond 350 nm. When co-deposited with Copper(I) Iodide (CuI) at a 1:7 molar ratio, the resulting in-situ complexes demonstrate tuned solid-state photoluminescence at 2.0 eV (631 nm and 617 nm), distinguishing its electronic behavior from standard unfunctionalized or quinoline-based matrices [1].
| Evidence Dimension | Solid-state photoluminescence energy |
| Target Compound Data | Solid-state photoluminescence at 2.0 eV (631 nm for CuI:DCIQ) |
| Comparator Or Baseline | Standard unfunctionalized CuI matrices (lack deep-red ICT emission) |
| Quantified Difference | Specific deep-red emission tuning to 631 nm via isoquinoline electron affinity |
| Conditions | Co-deposited CuI:CIQ films (1:7 molar ratio) |
Provides materials scientists with a validated, highly electron-affine core for engineering deep-red phosphorescent or TADF OLED devices.
Procuring >98% pure 5,8-dibromoisoquinoline is essential to bypass the severe process bottlenecks associated with in-house isoquinoline bromination. Direct electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) in strong acids yields a difficult-to-separate mixture of 5-bromo, 5,8-dibromo, and over-brominated 5,7,8-tribromoisoquinoline. Procuring the isolated 5,8-dibromo isomer eliminates the formation of the 5,7,8-tribromo byproduct, preventing significant yield losses and eliminating the need for extensive, scale-limiting chromatographic purification [1].
| Evidence Dimension | Process yield and purity |
| Target Compound Data | >98% pure 5,8-dibromoisoquinoline (commercial procurement) |
| Comparator Or Baseline | In-situ isoquinoline bromination (generates mixed 5-bromo, 5,8-dibromo, and 5,7,8-tribromo species) |
| Quantified Difference | Complete elimination of 5,7,8-tribromo over-bromination byproducts |
| Conditions | Electrophilic aromatic bromination scale-up |
Drastically reduces downstream purification costs and eliminates batch-to-batch variability in industrial scale-up.
Ideal for dual Suzuki or Ullmann cross-coupling with electron-donating moieties (e.g., carbazole) to construct host materials for deep-red phosphorescent or TADF OLEDs, leveraging the core's strong electron affinity and linear geometry [1].
Highly suitable for medicinal chemistry workflows requiring regioselective mono-lithiation at low temperatures, allowing for the creation of asymmetric bromo-aldehyde intermediates without losing the secondary cross-coupling handle[2].
Procured to synthesize extended pi-conjugated ligands for transition metal catalysis or luminescence, where the specific geometry and electron-withdrawing nature of the isoquinoline nitrogen is required over quinoline analogs[1].
Irritant